Cyclohexylamine, N,N'-((3,3-oxetanediyl)dimethylene)bis-
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Overview
Description
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- is an organic compound that belongs to the class of aliphatic amines. It is a colorless liquid with a fishy odor and is miscible with water. This compound is often used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- can be synthesized through the hydrogenation of nitroarenes over a Pd0.5Ru0.5-PVP catalyst. This method is efficient and environmentally friendly, reducing energy consumption and chemical waste . The reaction conditions typically involve high hydrogen pressure (around 2 MPa) and the use of a bimetallic catalyst to achieve high yields.
Industrial Production Methods
In industrial settings, the production of cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- often involves the hydrogenation of aniline or nitrobenzene. The process is carried out in high-pressure reactors with supported Rh or Pd catalysts to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by molecular oxygen over alumina-based catalysts to form cyclohexanone oxime.
Reduction: Hydrogenation reactions are commonly used to synthesize this compound from nitroarenes.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and alumina-based catalysts are used for oxidation reactions.
Reduction: Hydrogen gas and Pd0.5Ru0.5-PVP catalysts are used for reduction reactions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- has a wide range of applications in scientific research:
Biology: The compound is used in the study of amine-based biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of corrosion inhibitors, dyestuffs, and plasticizers.
Mechanism of Action
The mechanism of action of cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- involves its interaction with molecular targets through its amine group. The compound can undergo oxidation to form cyclohexanone oxime, which involves a radical mechanism facilitated by weak Lewis acidic sites on the catalyst . This process is crucial for its applications in various industrial processes.
Comparison with Similar Compounds
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- can be compared with other similar compounds such as:
Cyclohexanamine: Another aliphatic amine with similar properties but different applications.
Hexahydroaniline: A compound with similar chemical structure but different reactivity and uses.
The uniqueness of cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- lies in its specific chemical structure, which allows it to participate in unique reactions and applications not possible with other similar compounds.
Properties
CAS No. |
97401-35-9 |
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Molecular Formula |
C17H32N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-[[3-[(cyclohexylamino)methyl]oxetan-3-yl]methyl]cyclohexanamine |
InChI |
InChI=1S/C17H32N2O/c1-3-7-15(8-4-1)18-11-17(13-20-14-17)12-19-16-9-5-2-6-10-16/h15-16,18-19H,1-14H2 |
InChI Key |
IROKWDYFNLWRDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2(COC2)CNC3CCCCC3 |
Origin of Product |
United States |
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